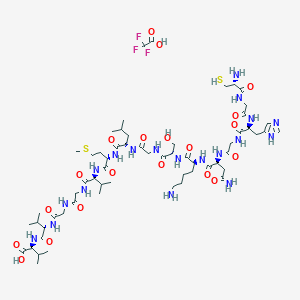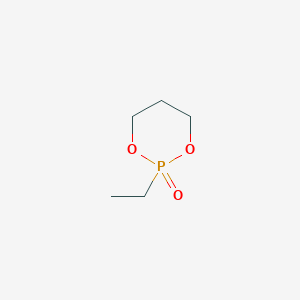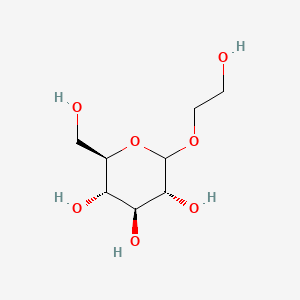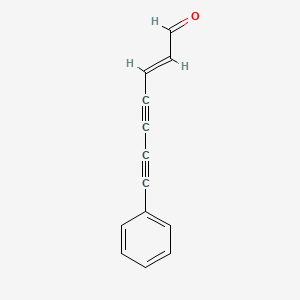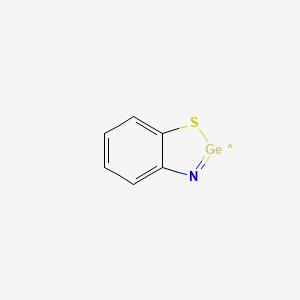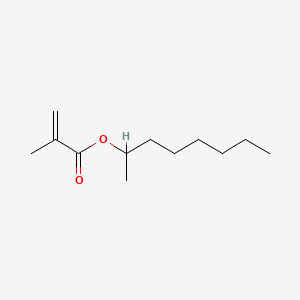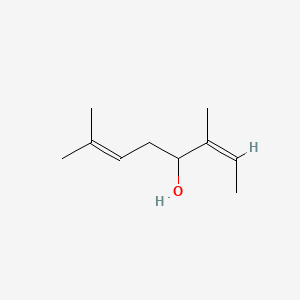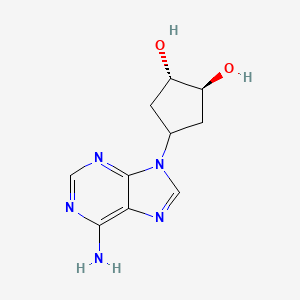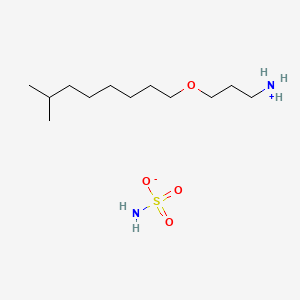
Uridine 5'-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-benzoate is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a benzoate group attached to the 5’ position of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-benzoate typically involves the esterification of uridine with benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of uridine 5’-benzoate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.
Reduction: The uridine moiety can be reduced to form dihydro-uridine derivatives.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Uridine 5’-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Medicine: Uridine derivatives are investigated for their potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of uridine 5’-benzoate involves its incorporation into nucleic acids or its conversion into active metabolites. In cells, uridine 5’-benzoate can be phosphorylated to form uridine monophosphate, which is further converted into other nucleotides. These nucleotides participate in various biochemical pathways, including RNA synthesis and glycosylation processes. The benzoate group may also influence the compound’s interaction with enzymes and transporters, affecting its biological activity.
Comparison with Similar Compounds
Uridine 5’-benzoate can be compared with other uridine derivatives such as uridine 5’-monophosphate and uridine 5’-diphosphate. While all these compounds share the uridine core, the presence of different functional groups (e.g., benzoate, phosphate) imparts unique properties and biological activities. For instance, uridine 5’-monophosphate is primarily involved in nucleotide metabolism, whereas uridine 5’-benzoate may have distinct pharmacokinetic and pharmacodynamic profiles due to the benzoate group.
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-diphosphate
- Uridine 5’-triphosphate
- Uridine 5’-acetate
These comparisons highlight the uniqueness of uridine 5’-benzoate and its potential for specialized applications in research and medicine.
Properties
CAS No. |
54618-06-3 |
|---|---|
Molecular Formula |
C16H16N2O7 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
SRLQBOIASWUQBN-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


